![molecular formula C14H15N3O2 B2543991 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide CAS No. 2034579-85-4](/img/structure/B2543991.png)
6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide
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Overview
Description
The compound "6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various pyrimidine derivatives, which are structurally related to the compound . Pyrimidine derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves cyclization reactions and nucleophilic substitutions. For instance, paper describes the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines through cyclization of a formamidine precursor followed by nucleophilic substitution. Similarly, paper outlines the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides using uranyl nitrate hexahydrate as a catalyst under ultrasonic conditions, which offers advantages such as shorter reaction times and higher yields.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. Paper discusses the structural characterization of monoamide isomers using FT-IR, 1H and 13C NMR, and UV-vis spectroscopy. Paper reports the crystal and molecular structures of a methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, using X-ray and DFT studies.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. Paper examines the effects of substituents on the spectral properties of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, indicating how different groups can affect the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are crucial for their potential applications. These properties are often assessed through various spectroscopic methods and elemental analysis. Paper provides an example of such an analysis for a thiourea derivative of pyrimidine, including crystallographic data and IR spectroscopy.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-13-9-12(15-10-16-13)14(18)17(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKSPGSKZLFACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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